molecular formula C19H25NO B14141602 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine CAS No. 80058-92-0

2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine

Cat. No.: B14141602
CAS No.: 80058-92-0
M. Wt: 283.4 g/mol
InChI Key: GDTWNEBVCUKQIV-UHFFFAOYSA-N
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Description

2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is an organic compound characterized by its unique structure, which includes two isopropyl groups and a methylphenoxy group attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diisopropylphenol to form 2,6-diisopropyl-4-nitrophenol. This intermediate is then subjected to a reduction reaction to yield 2,6-diisopropyl-4-aminophenol. The final step involves the etherification of 2,6-diisopropyl-4-aminophenol with 4-methylphenol under basic conditions to produce the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step, and purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Shares the isopropyl groups but lacks the methylphenoxy group.

    4-Methylphenol: Contains the methylphenoxy group but lacks the isopropyl groups.

    2,6-Diisopropylaniline: Similar structure but without the phenoxy substitution.

Uniqueness

2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is unique due to the combination of its isopropyl and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

80058-92-0

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-methylphenoxy)-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C19H25NO/c1-12(2)17-10-16(11-18(13(3)4)19(17)20)21-15-8-6-14(5)7-9-15/h6-13H,20H2,1-5H3

InChI Key

GDTWNEBVCUKQIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)C(C)C)N)C(C)C

Origin of Product

United States

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